3-Chloro-5-fluorobenzaldehyde

説明

The exact mass of the compound 3-Chloro-5-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

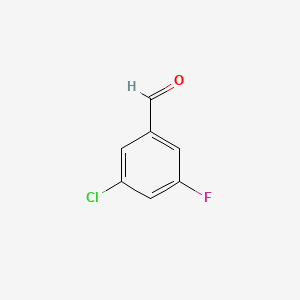

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBYWPJNPKGEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370529 | |

| Record name | 3-Chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-49-1 | |

| Record name | 3-Chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

CAS Number: 90390-49-1

Authored by a Senior Application Scientist

Introduction: 3-Chloro-5-fluorobenzaldehyde is a highly versatile and valuable aromatic building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a fluoro group meta to a reactive aldehyde, imparts a distinct electronic and steric profile that is leveraged by medicinal chemists and process development scientists. The presence of these halogens provides multiple handles for further functionalization and can significantly enhance the pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity.[1][2] This guide provides an in-depth exploration of the synthesis, key chemical properties, reactivity, and critical applications of 3-Chloro-5-fluorobenzaldehyde, with a particular focus on its role as a pivotal intermediate in the development of kinase inhibitors and other advanced therapeutics.[1][3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application in a laboratory setting. The data for 3-Chloro-5-fluorobenzaldehyde is summarized below.

| Property | Value | Reference |

| CAS Number | 90390-49-1 | [4] |

| Molecular Formula | C₇H₄ClFO | [1][4] |

| Molecular Weight | 158.56 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 40 - 44 °C | [1] |

| Boiling Point | 202.9 ± 20.0 °C (Predicted) | |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at 2 - 8 °C under an inert atmosphere | [1] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.9-10.0 ppm) and three aromatic protons, each exhibiting splitting patterns influenced by both the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon (~190 ppm) and six aromatic carbon signals. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling).

-

IR Spectroscopy: The infrared spectrum is characterized by a strong carbonyl (C=O) stretching vibration typically found in the region of 1700-1720 cm⁻¹. Additional peaks corresponding to C-H, C-Cl, C-F, and aromatic C=C bonds will also be present.

Synthesis of 3-Chloro-5-fluorobenzaldehyde

The preparation of 3-Chloro-5-fluorobenzaldehyde is not trivial and often involves multi-step synthetic sequences. A common and industrially relevant approach is through a halogen-exchange (Halex) reaction on a more readily available dichlorinated precursor.

Conceptual Synthetic Pathway:

A plausible synthetic route begins with a dichlorinated benzaldehyde, where one of the chlorine atoms is selectively replaced by fluorine using a fluoride salt.

Caption: General Halogen Exchange (Halex) Reaction.

Detailed Experimental Protocol: Halogen Exchange Reaction

This protocol is based on established methodologies for the synthesis of fluorobenzaldehydes from their chlorinated analogues.[5]

Materials:

-

3,5-Dichlorobenzaldehyde

-

Spray-dried Potassium Fluoride (KF)

-

Tetraphenylphosphonium bromide (or other suitable phase-transfer catalyst)

-

High-temperature, inert atmosphere reactor

Procedure:

-

Reactor Setup: In a high-temperature reactor equipped with a mechanical stirrer and an inert atmosphere inlet (Nitrogen or Argon), charge 3,5-dichlorobenzaldehyde, a molar excess of spray-dried potassium fluoride, and a catalytic amount of tetraphenylphosphonium bromide.

-

Reaction Conditions: Heat the reaction mixture to approximately 230 °C with vigorous stirring for one to three hours. The progress of the reaction should be monitored by Gas Chromatography (GC) to determine the consumption of the starting material.[5]

-

Work-up and Purification: After the reaction has reached completion, cool the mixture to room temperature. The product, 3-Chloro-5-fluorobenzaldehyde, is then isolated by distillation under reduced pressure.

Trustworthiness: The use of spray-dried potassium fluoride is crucial as the reaction is sensitive to moisture. The phase-transfer catalyst is essential to facilitate the transfer of the fluoride ion into the organic phase where the reaction occurs. Monitoring by GC is a self-validating step to ensure the reaction has gone to completion before proceeding with the energy-intensive distillation.

Chemical Reactivity and Key Transformations

The aldehyde functional group in 3-Chloro-5-fluorobenzaldehyde is a versatile handle for a wide array of chemical transformations. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Caption: Reactivity of 3-Chloro-5-fluorobenzaldehyde.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[6]

Reaction Principle: The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond.

Experimental Protocol: Synthesis of Ethyl 2-(3-chloro-5-fluorophenyl)acrylate

This protocol is adapted from general procedures for Wittig reactions with substituted benzaldehydes.[7][8]

Materials:

-

3-Chloro-5-fluorobenzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ether/Hexanes mixture)

Procedure:

-

Reaction Setup: Dissolve 3-Chloro-5-fluorobenzaldehyde (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Ylide Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for approximately two hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Purification: Redissolve the crude residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes). The byproduct, triphenylphosphine oxide, will precipitate as a white solid and can be removed by filtration. The filtrate, containing the desired alkene product, is then concentrated.[7]

-

Final Purification: Purify the crude product further using microscale wet column chromatography on silica gel to yield the pure ethyl 2-(3-chloro-5-fluorophenyl)acrylate.

Suzuki-Miyaura Cross-Coupling

While the aldehyde itself does not directly participate, the chloro-substituent on the aromatic ring can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, though this is challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides.[9][10] This transformation is typically performed on a derivative of the starting material where the aldehyde has been protected or transformed. However, for the purpose of illustrating the utility of the chloro-substituent, a general protocol for a similar substrate is presented.

Reaction Principle: The C-Cl bond is coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.

Experimental Protocol: General Procedure for Coupling of an Aryl Chloride

This protocol is based on established methods for the Suzuki-Miyaura coupling of challenging aryl chlorides.[11][12]

Materials:

-

3-Chloro-5-fluorobenzaldehyde derivative (e.g., acetal protected) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (buchwald ligand, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)

Procedure:

-

Reactor Setup: To an oven-dried reaction vial, add the 3-Chloro-5-fluorobenzaldehyde derivative, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[11]

-

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[11]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate and water, and perform a standard aqueous workup.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Application in Drug Discovery: A Kinase Inhibitor Intermediate

Substituted benzaldehydes are crucial starting materials for the synthesis of various pharmaceutical compounds, particularly in oncology.[3] They form the backbone of many kinase inhibitors which are designed to target signaling pathways that are dysregulated in cancer cells.[3][13] While a direct synthesis of a marketed drug from 3-Chloro-5-fluorobenzaldehyde is not readily found in public literature, its structural motifs are present in numerous patented kinase inhibitors. For example, compounds with a 3-chloro-5-fluorophenyl moiety are investigated as Bcr-Abl kinase inhibitors for chronic myeloid leukemia.[14]

Caption: Role in Kinase Inhibitor Synthesis.

Safety and Handling

3-Chloro-5-fluorobenzaldehyde is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.

-

Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert gas like nitrogen or argon.

Conclusion

3-Chloro-5-fluorobenzaldehyde is a strategic and versatile building block for the synthesis of complex organic molecules. Its value is particularly evident in the field of medicinal chemistry, where its unique electronic properties and multiple points for diversification make it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent intermediate in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

- Google Patents. (n.d.). US Patent 9,314,464.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US Patent 9,499,521.

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1. Retrieved from [Link]

-

NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Justia Patents. (n.d.). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof. Retrieved from [Link]

- Google Patents. (n.d.). CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). [Video]. YouTube. [Link]

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]

- 5. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciepub.com [sciepub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-5-fluorobenzaldehyde physical properties

An In-depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde for Advanced Research

This guide provides an in-depth technical overview of 3-Chloro-5-fluorobenzaldehyde (CAS No. 90390-49-1), a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physical properties, spectroscopic profile, synthetic utility, and safety protocols. The narrative emphasizes the causal relationships behind its chemical behavior and its strategic importance in the synthesis of complex molecules.

Molecular Overview and Strategic Importance

3-Chloro-5-fluorobenzaldehyde is a disubstituted aromatic aldehyde whose value in synthetic chemistry is derived from the unique and synergistic effects of its three functional groups. The aldehyde group provides a reactive handle for a multitude of classic organic transformations, while the chlorine and fluorine atoms at the meta-positions profoundly influence the molecule's electronic properties and steric profile.

The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The specific 3-chloro-5-fluoro substitution pattern offers a distinct electronic and steric footprint, making this compound a valuable intermediate for creating novel therapeutic agents, particularly in oncology and agrochemical development.[1] Its utility also extends to materials science, where it can be used to synthesize specialized dyes and polymers.

Physicochemical Properties

The fundamental physical and chemical properties of 3-Chloro-5-fluorobenzaldehyde are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 90390-49-1 | [1][2] |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Melting Point | 40 - 44 °C | [1][3] |

| Boiling Point | Data not available; expected to be >200 °C | |

| Density | Data not available | |

| Solubility | Soluble in methanol and other organic solvents | [4] |

| Purity (Typical) | ≥ 98% (by GC) | [1][3] |

| IUPAC Name | 3-chloro-5-fluorobenzaldehyde | [2] |

Field Insight: The low melting point indicates that this compound can be handled as a molten liquid for certain applications, simplifying transfers. However, its tendency to be a low-melting solid at ambient laboratory temperatures requires careful storage, preferably refrigerated, to maintain its crystalline form and prevent clumping.

Logical Relationship of Core Properties

Caption: Core properties of 3-Chloro-5-fluorobenzaldehyde.

Spectroscopic Characterization: An Analytical Perspective

While comprehensive spectral data for this specific compound is not widely published, its structure allows for an expert prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring (e.g., via TLC or LC-MS) and for confirming the identity of synthesized products.

Infrared (IR) Spectroscopy

An experimental ATR-IR spectrum is noted as available from commercial sources, which would provide definitive characterization.[2] Based on its functional groups, the IR spectrum is expected to show the following characteristic absorption bands:

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Aldehydic C-H stretch (Fermi doublet), a hallmark of aldehydes.

-

~1700-1720 cm⁻¹: A strong, sharp C=O (carbonyl) stretch. Conjugation with the aromatic ring slightly lowers this frequency.

-

~1570-1600 cm⁻¹: Aromatic C=C ring stretches.

-

~1200-1300 cm⁻¹: C-F stretch.

-

~700-800 cm⁻¹: C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

-

¹H NMR: The proton NMR spectrum will be characterized by distinct signals for the aldehydic proton and the three aromatic protons.

-

Aldehydic Proton (H-C=O): Expected as a singlet around δ 9.9-10.1 ppm .

-

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.0 ppm ). Due to the substitution pattern, each proton is unique. We can predict their multiplicity based on coupling:

-

H-2: A triplet (or doublet of doublets with similar J-values) due to coupling with H-4 and H-6 (⁴JHF and ⁴JHH).

-

H-4: A doublet of doublets due to coupling with H-2 (⁴JHH) and H-6 (⁴JHH).

-

H-6: A triplet (or doublet of doublets) due to coupling with H-2 (⁴JHH) and H-4 (⁴JHH), with additional coupling to the fluorine at C-5 (³JHF). This will likely be the most complex signal.

-

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

-

Aldehydic Carbon (C=O): Expected around δ 190-192 ppm .

-

Aromatic Carbons: Six signals are expected.

-

C-F and C-Cl: These carbons will appear as large doublets due to strong one-bond coupling with fluorine (¹JCF) and will be significantly influenced by the halogen's electronegativity. C-F is expected around δ 160-165 ppm . C-Cl is expected around δ 135-140 ppm .

-

Other Aromatic Carbons: The remaining four carbons will appear between δ 115-140 ppm , with their chemical shifts and C-F coupling constants (²JCF, ³JCF) providing definitive assignment.

-

-

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the key diagnostic peaks would be:

-

Molecular Ion (M⁺): A prominent peak at m/z 158 . A crucial feature will be the M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.

-

Key Fragments:

-

[M-H]⁺ (m/z 157): Loss of the aldehydic hydrogen.

-

[M-CHO]⁺ (m/z 129): Loss of the formyl group, a very common fragmentation for benzaldehydes.

-

Synthesis, Reactivity, and Safe Handling

Reactivity and Synthetic Utility

The chemical behavior of 3-Chloro-5-fluorobenzaldehyde is dictated by its functional groups:

-

The Aldehyde: This group is electrophilic and is the primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination to form substituted benzylamines, condensation with active methylene compounds, and addition of organometallic reagents (e.g., Grignards).

-

The Aromatic Ring: The ring is electron-deficient due to the withdrawing effects of the aldehyde, chlorine, and fluorine atoms. This deactivates the ring towards electrophilic aromatic substitution. However, the halogen atoms can be targets for nucleophilic aromatic substitution under forcing conditions or in specialized catalytic cycles.

Proposed Synthetic Workflow

A common and logical laboratory-scale synthesis of 3-Chloro-5-fluorobenzaldehyde would involve the selective ortho-chlorination of a readily available precursor, 3-fluorobenzaldehyde. This directed halogenation leverages the activating and directing effects of existing functional groups.

Protocol: Directed Chlorination of 3-Fluorobenzaldehyde

-

Protection (Optional but Recommended): The aldehyde group is first protected to prevent side reactions during chlorination. A common method is the formation of an acetal.

-

Dissolve 3-fluorobenzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until starting material is consumed.

-

Cool, neutralize with a mild base (e.g., NaHCO₃ solution), extract with an organic solvent, dry, and concentrate to yield the protected acetal.

-

-

Directed ortho-Lithiation and Chlorination:

-

Dissolve the protected acetal (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes. The position ortho to the fluorine and meta to the acetal is sterically accessible and electronically favored for lithiation.

-

Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

-

Add a chlorinating agent, such as hexachloroethane (C₂Cl₆, 1.2 eq), as a solution in THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Deprotection and Work-up:

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Add aqueous HCl (e.g., 2 M) and stir vigorously to hydrolyze the acetal. Monitor by TLC.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Chloro-5-fluorobenzaldehyde.

Caption: Proposed synthesis of 3-Chloro-5-fluorobenzaldehyde.

Safety and Handling Protocol

3-Chloro-5-fluorobenzaldehyde is classified as hazardous and requires careful handling.[2]

-

GHS Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Standard Operating Procedure (SOP):

-

Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling: Avoid creating dust. If weighing out the solid, do so carefully. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C under an inert atmosphere (e.g., argon).[1][4]

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Caption: Safe handling workflow for laboratory use.

Conclusion

References

-

PubChem. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information. Data for related compounds. Available at: [Link]

-

Chem-Impex. 3-Chloro-2-fluorobenzaldehyde. Available at: [Link]

-

Chem-Impex. 3-Chloro-4-fluorobenzaldehyde. Available at: [Link]

-

Chem-Impex. 3-Chloro-5-fluorobenzaldehyde. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-CHLORO-5-FLUOROBENZALDEHYDE | 90390-49-1 [amp.chemicalbook.com]

A Technical Guide to 3-Chloro-5-fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 3-Chloro-5-fluorobenzaldehyde is a key halogenated aromatic aldehyde that serves as a versatile and high-value building block in modern organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups meta to a reactive aldehyde, imparts specific electronic properties that are highly sought after in the design of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. Furthermore, it highlights its critical role as an intermediate in the development of pharmaceuticals, with a particular focus on its application in the synthesis of kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and process development scientists engaged in fine chemical synthesis and drug discovery.

Introduction: The Strategic Importance of Halogenated Benzaldehydes

Substituted aromatic aldehydes are foundational pillars in the field of organic and medicinal chemistry.[1][2] They are precursors to a vast array of molecular scaffolds through reactions like condensation, reductive amination, and cross-coupling.[2] The introduction of halogen atoms, particularly fluorine and chlorine, onto the benzaldehyde ring dramatically influences the molecule's reactivity and the properties of its derivatives.

Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of nearby functional groups—properties that are highly advantageous in drug design.[3] Chlorine, a larger and more polarizable halogen, also modifies electronic properties and provides a potential handle for further synthetic transformations.

3-Chloro-5-fluorobenzaldehyde is of particular interest because the meta, meta arrangement of the electron-withdrawing halogens to the aldehyde group significantly influences the electrophilicity of both the carbonyl carbon and the aromatic ring. This electronic fine-tuning makes it an indispensable intermediate for creating complex, biologically active molecules, most notably in the synthesis of targeted cancer therapies.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use in synthesis and for ensuring quality control.

Chemical Identity and Properties

The fundamental identifiers and physical properties of 3-Chloro-5-fluorobenzaldehyde are summarized below. This data is critical for reaction setup, safety considerations, and material characterization.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-5-fluorobenzaldehyde | [4] |

| CAS Number | 90390-49-1 | [3][4] |

| Molecular Formula | C₇H₄ClFO | [3][4] |

| Molecular Weight | 158.56 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [3][5] |

| Melting Point | 40 - 44 °C | [3] |

| SMILES | C1=C(C=C(C=C1F)Cl)C=O | [4] |

| Purity (Typical) | ≥ 98% (GC) | [3][5] |

Spectroscopic Characterization (Self-Validation)

Spectroscopic analysis is the cornerstone of chemical identity and purity verification. For a research scientist, interpreting this data confirms the successful synthesis or integrity of the starting material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen atoms. For 3-Chloro-5-fluorobenzaldehyde, one would expect to see three distinct signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets of doublets) will be influenced by both the adjacent protons and the fluorine atom. A sharp singlet, significantly downfield (around 9.9-10.1 ppm), is the characteristic signature of the aldehyde proton. The absence of impurities in the spectrum is a key indicator of high purity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Key signals include the aldehyde carbonyl carbon (typically >190 ppm), carbons bonded to the halogens (showing characteristic C-F and C-Cl shifts), and the remaining aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the aldehyde. Additional bands in the aromatic region (around 1400-1600 cm⁻¹) and C-Cl/C-F bond vibration regions further confirm the structure.[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 158. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence of the presence of a single chlorine atom.

Synthesis and Workflow

The reliable synthesis of 3-Chloro-5-fluorobenzaldehyde is crucial for its application. A common and robust laboratory-scale approach involves the oxidation of the corresponding benzyl alcohol.

Synthetic Pathway Overview

A prevalent method for preparing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. This transformation is favored due to the availability of mild and selective oxidizing agents that minimize over-oxidation to the carboxylic acid.

Detailed Experimental Protocol: Oxidation of 3-Chloro-5-fluorobenzyl Alcohol

This protocol describes a self-validating workflow using Pyridinium Chlorochromate (PCC), a common and effective oxidizing agent.

Materials:

-

3-Chloro-5-fluorobenzyl alcohol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Silica gel (approx. 1.0 weight eq to PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend PCC and a similar weight of silica gel in anhydrous DCM.

-

Scientist's Note: The silica gel is co-added to simplify the workup. It adsorbs the tarry chromium byproducts, making the final filtration much more efficient. Anhydrous conditions are crucial as water can interfere with the oxidation.

-

-

Addition of Alcohol: Dissolve 3-Chloro-5-fluorobenzyl alcohol in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is complete when the starting alcohol spot (lower Rf) is fully consumed and a new, higher Rf spot corresponding to the aldehyde product is dominant.

-

Trustworthiness Check: A complete reaction typically takes 2-4 hours. The appearance of a dark, tarry mixture is characteristic of PCC oxidations.

-

-

Workup and Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire slurry through a short plug of silica gel, eluting with additional diethyl ether.

-

Causality: Diethyl ether is used to precipitate most of the chromium salts while keeping the organic product in solution. The silica plug ensures all inorganic byproducts are removed.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2. The aldehyde proton signal at ~10 ppm in the ¹H NMR is a key diagnostic check.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 3-Chloro-5-fluorobenzaldehyde is dominated by two key features: the aldehyde functional group and the electronically modified aromatic ring.

-

Aldehyde Reactivity: The aldehyde group is a potent electrophile, readily undergoing nucleophilic addition. This makes it a perfect substrate for a wide range of transformations, including:

-

Reductive Amination: A cornerstone reaction in medicinal chemistry for forming C-N bonds. The aldehyde first condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.[6]

-

Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.

-

Grignard and Organolithium Additions: Forms secondary alcohols, extending the carbon skeleton.

-

-

Influence of Halogen Substituents: The chlorine and fluorine atoms are strongly electron-withdrawing. Their presence deactivates the aromatic ring towards electrophilic aromatic substitution but makes the aldehyde's carbonyl carbon even more electrophilic and susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[7] This enhanced reactivity can lead to faster reaction times and higher yields in nucleophilic addition reactions.

Application in Drug Discovery: A Key Intermediate for Lapatinib

3-Chloro-5-fluorobenzaldehyde's true value is demonstrated by its role as a critical building block in the synthesis of complex pharmaceuticals.[3] It is a well-documented intermediate in some synthetic routes towards Lapatinib , a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[8][9]

Case Study: Reductive Amination in Kinase Inhibitor Synthesis

In a potential synthesis of a Lapatinib-like core, a key fragment could be constructed via a reductive amination reaction involving 3-Chloro-5-fluorobenzaldehyde.

This reaction is highly valued in drug development for its reliability, functional group tolerance, and operational simplicity.[6] The choice of 3-Chloro-5-fluorobenzaldehyde provides the necessary halogenated phenyl motif often found in the binding pockets of kinases.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [4] |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][10] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][10] |

| Respiratory | May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][10] |

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[3][10] Storage at 2-8 °C under an inert atmosphere (e.g., nitrogen) is recommended to maintain long-term purity.[3][11]

Conclusion

3-Chloro-5-fluorobenzaldehyde is more than just a simple aromatic aldehyde; it is a strategically designed building block that offers medicinal chemists a reliable tool for introducing specific, beneficial structural motifs into drug candidates. Its enhanced reactivity, driven by its halogen substitution pattern, combined with its proven utility in the synthesis of high-profile pharmaceuticals like Lapatinib, solidifies its importance. A comprehensive understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for any scientist looking to leverage this versatile intermediate in their research and development programs.

References

- Chem-Impex. 3-Chloro-5-fluorobenzaldehyde. Available from: https://www.chemimpex.com/products/3-chloro-5-fluorobenzaldehyde

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2734839, 3-Chloro-5-fluorobenzaldehyde. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorobenzaldehyde

- Tokyo Chemical Industry Co., Ltd. 3-Chloro-5-fluorobenzaldehyde. Available from: https://www.tcichemicals.com/US/en/p/C3365

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Lapatinib: An Intermediate's Role. Available from: https://www.inno-pharmchem.

- Sigma-Aldrich. 3-CHLORO-5-FLUOROBENZALDEHYDE AldrichCPR. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00001

- MedKoo Biosciences. Lapatinib Synthetic Routes. Available from: https://www.medkoo.com/products/2545

- Google Patents. WO2014170910A1 - Process for the preparation of lapatinib. Available from: https://patents.google.

- Wisdomlib. Substituted aromatic aldehydes: Significance and symbolism. Available from: https://www.wisdomlib.

- Royal Society of Chemistry. Assessing a sustainable manufacturing route to lapatinib. (2022). Available from: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00134k

- MDPI. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Available from: https://www.mdpi.com/1424-8247/15/12/1502

- Wisdomlib. Substituted Benzaldehyde: Significance and symbolism. Available from: https://www.wisdomlib.org/science/chemistry/substituted-benzaldehyde

- ChemicalBook. 3-CHLORO-5-FLUOROBENZALDEHYDE(90390-49-1). Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB5868882.htm

- Thermo Fisher Scientific. Safety Data Sheet.

- Apollo Scientific. 3-Chloro-5-(trifluoromethoxy)benzaldehyde Safety Data Sheet. Available from: https://www.apolloscientific.co.uk/msds/PC0891_msds.pdf

- Chem-Impex. 3-Chloro-4-fluorobenzaldehyde. Available from: https://www.chemimpex.com/products/3-chloro-4-fluorobenzaldehyde

- Fisher Scientific. Safety Data Sheet - 3-Chloro-5-fluorobenzaldehyde. Available from: https://www.fishersci.com/msds?productName=AC436030050

- Ningbo Inno Pharmchem Co., Ltd. The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. Available from: https://www.inno-pharmchem.com/news/the-chemical-reactivity-of-2-chloro-5-fluorobenzaldehyde-in-synthesis-84194-30-9-26579048.html

Sources

- 1. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]

- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. medkoo.com [medkoo.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-CHLORO-5-FLUOROBENZALDEHYDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorobenzaldehyde (CAS No. 90390-49-1), a key halogenated aromatic aldehyde. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight of 158.56 g/mol , and explore its pivotal role as a versatile building block in medicinal chemistry and organic synthesis.[1][2] This document details a standard laboratory-scale synthesis, robust analytical characterization protocols, critical safety and handling procedures, and highlights its applications in the development of novel therapeutic agents.[1] This guide is intended for researchers, chemists, and professionals in the drug discovery and chemical development sectors, providing both foundational knowledge and actionable experimental insights.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated organic compounds are of paramount importance in the pharmaceutical industry, with over a quarter of FDA-approved drugs containing at least one halogen atom.[3] The introduction of halogens, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability.[1] 3-Chloro-5-fluorobenzaldehyde is a uniquely functionalized aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both chloro and fluoro substituents, provides distinct reactivity and a strategic advantage for constructing advanced chemical entities, especially in the creation of new anti-cancer agents and other therapeutics.[1]

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity begins with its fundamental properties. The molecular weight, derived from its chemical formula, is a cornerstone of all stoichiometric calculations in synthesis and analysis.

Core Properties

A summary of the key physicochemical properties for 3-Chloro-5-fluorobenzaldehyde is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][2] |

| CAS Number | 90390-49-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 40 - 44 °C | [1] |

| Boiling Point | 202.9 ± 20.0 °C (Predicted) | [4] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. While raw spectral data is extensive, the expected characteristics from key analytical methods are:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-8.0 ppm) and a characteristic aldehyde proton signal further downfield (~9.9-10.1 ppm). The splitting patterns will be influenced by both chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon (~190 ppm) and several signals in the aromatic region, with carbon-fluorine coupling (J-coupling) being a key diagnostic feature.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong, characteristic carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching of the aldehyde and aromatic rings, as well as C-Cl and C-F vibrations, will also be present.

-

Mass Spectrometry (MS): The mass spectrum is the definitive technique for confirming molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 158, along with a characteristic M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Verification Workflow

The synthesis of 3-Chloro-5-fluorobenzaldehyde requires a controlled, multi-step process followed by rigorous purification and analytical validation. This workflow ensures the final product meets the high purity standards required for subsequent applications.

Synthesis Protocol: Electrophilic Bromination and Halogen Exchange

A common conceptual route to substituted benzaldehydes involves the manipulation of functional groups on a pre-existing benzene ring. For 3-chloro-5-fluorobenzaldehyde, a plausible laboratory synthesis could start from a commercially available precursor like 3,5-difluorotoluene, followed by oxidation, and then selective halogenation or functional group interconversion. A more direct, though potentially lower-yielding approach, could involve the direct halogenation of a suitable benzaldehyde precursor. For instance, a method analogous to the bromination of 4-fluorobenzaldehyde could be adapted, where the aldehyde is treated with a halogenating agent in a suitable solvent system.[5]

Note: The following is a generalized protocol. Specific conditions may require optimization.

Step 1: Halogenation of p-Fluorobenzaldehyde (Illustrative Analogy)

-

Dissolve 1.0 mole of 4-fluorobenzaldehyde in 140 mL of dichloromethane to create Solution A.[5]

-

In a separate vessel, dissolve 1.03 moles of sodium bromide in 110 mL of pure water, and then slowly add 110 mL of 35% hydrochloric acid while stirring to create Solution B.[5]

-

Combine Solution A and Solution B in a reaction vessel equipped with a stirrer and an ultrasonic bath.

-

While stirring and applying sonication, slowly add a sodium hypochlorite aqueous solution dropwise to the mixture.[5]

-

After the addition is complete, continue sonication and stirring while maintaining the reaction temperature.

-

Allow the mixture to settle and separate the organic (dichloromethane) phase.

-

Wash the organic phase to neutrality, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude product.[5]

Step 2: Purification via Recrystallization or Chromatography

-

The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6]

-

The goal is to isolate the pure 3-Chloro-5-fluorobenzaldehyde, which presents as a white to off-white crystalline solid.[1]

Logical Workflow for Synthesis and Validation

The integrity of any synthesized compound rests on a self-validating workflow where synthesis and analysis are intrinsically linked.

Caption: A logical workflow from synthesis to a validated final product.

Applications in Research and Development

3-Chloro-5-fluorobenzaldehyde is not typically an end-product but rather a critical intermediate. Its value lies in the strategic placement of its functional groups:

-

Aldehyde Group: A versatile handle for forming C-C and C-N bonds through reactions like Wittig, aldol condensation, reductive amination, and Schiff base formation.

-

Halogen Substituents: The chloro and fluoro groups modulate the electronic properties of the aromatic ring and can serve as sites for nucleophilic aromatic substitution or as coupling partners in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Key Application Areas:

-

Pharmaceutical Synthesis: It is a documented intermediate for producing various pharmaceuticals, especially in the development of anti-cancer drugs and other novel therapeutics where the specific halogenation pattern is desired for biological activity.[1]

-

Agrochemicals: This molecule serves as a building block in the formulation of modern herbicides and fungicides, contributing to improved crop protection.[1]

-

Materials Science: It is used in the development of advanced materials, such as specialized polymers and coatings, that require specific chemical functionalities for enhanced performance.[1]

-

Fluorescent Probes: The unique electronic properties imparted by the halogens make this scaffold suitable for creating fluorescent probes used in biological imaging and diagnostics.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification

Based on aggregated GHS information, 3-Chloro-5-fluorobenzaldehyde is classified with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[7]

-

Causes serious eye irritation (H319)[7]

-

May cause respiratory irritation (H335)[7]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[7]

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][4] Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

3-Chloro-5-fluorobenzaldehyde, with a definitive molecular weight of 158.56 g/mol , is a strategically important chemical intermediate. Its value is derived from its unique trifunctional nature—an aldehyde handle for synthetic elaboration and two distinct halogen atoms that modulate reactivity and can confer desirable properties in target molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing research in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide provide a foundational framework for professionals working with this versatile compound.

References

- Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzaldehyde.

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 90390-49-1 CAS MSDS (3-CHLORO-5-FLUOROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Melting Point of 3-Chloro-5-fluorobenzaldehyde for Researchers and Drug Development Professionals

Introduction: The Critical Role of a Fundamental Physical Constant

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular compounds is paramount. Among the fundamental physical constants, the melting point stands as a critical gatekeeper for both identity and purity.[1] For a compound such as 3-Chloro-5-fluorobenzaldehyde, a key building block in the synthesis of novel therapeutics and agrochemicals, an accurate determination of its melting point is not merely a routine measurement; it is a foundational data point that underpins quality control, process optimization, and regulatory compliance.[2]

This guide provides an in-depth exploration of the melting point of 3-Chloro-5-fluorobenzaldehyde. Moving beyond a simple statement of the value, we will delve into the principles of its determination, the factors that influence the measurement, and the interpretation of the data within the rigorous context of pharmaceutical research and development. This document is designed to serve as a practical resource for scientists and researchers, offering not just protocols, but the scientific rationale that transforms a simple measurement into a robust, self-validating system of quality assessment.

Physicochemical Properties of 3-Chloro-5-fluorobenzaldehyde

A comprehensive understanding of a compound begins with its key identifiers and physical properties. This information is crucial for laboratory handling, safety, and analytical method development.

| Property | Value | Source(s) |

| Chemical Name | 3-Chloro-5-fluorobenzaldehyde | PubChem[1] |

| CAS Number | 90390-49-1 | TCI[3], Chem-Impex[2] |

| Molecular Formula | C₇H₄ClFO | PubChem[1] |

| Molecular Weight | 158.56 g/mol | PubChem[1], Chem-Impex[2] |

| Appearance | White to almost white powder or crystal | Chem-Impex[2] |

| Melting Point | 40 - 44 °C | Chem-Impex[2], TCI[3] |

| Solubility | Soluble in Methanol | TCI |

The Principle of Melting Point: A Thermodynamic Perspective

The melting point of a pure, crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase at atmospheric pressure. At this temperature, the solid and liquid phases are in equilibrium. This transition is a first-order phase transition, characterized by a sharp, well-defined melting temperature. The energy required to break the crystal lattice structure is the enthalpy of fusion.

However, in practice, melting is observed over a melting range . The range begins with the collapse of the crystal lattice (onset of melting) and ends when the last solid particle transforms into liquid (clear point). For a highly pure substance, this range is very narrow, often less than 1 °C.[1] The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range. This makes melting point determination a powerful tool for purity assessment.[1]

Experimental Determination of Melting Point: A Self-Validating Protocol

The following protocol for capillary melting point determination is based on the standards outlined in the United States Pharmacopeia (USP) General Chapter <741>.[4][5] This method, when executed with precision, constitutes a self-validating system, where adherence to the protocol ensures the accuracy and reliability of the results.

Instrumentation

A digital melting point apparatus with a heating block, a calibrated temperature sensor, a magnifying lens for observation, and controlled heating ramps is required. The instrument's calibration must be verified at regular intervals using certified USP Melting Point Reference Standards.[4][6]

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 3-Chloro-5-fluorobenzaldehyde sample is completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant.

-

Using a spatula, place a small amount of the sample onto a clean, dry watch glass.

-

Carefully grind the crystalline sample into a fine, uniform powder using a pestle. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Loading:

-

Use a standard melting point capillary tube (typically 0.8-1.2 mm internal diameter, sealed at one end).[4]

-

Press the open end of the capillary tube into the powdered sample. A small amount of powder will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Alternatively, drop the tube down a long glass tube onto the benchtop to facilitate packing.

-

Repeat until a tightly packed column of 2.5-3.5 mm in height is achieved.[4] An improperly packed or overly large sample can lead to an artificially broad melting range.

-

-

Measurement Procedure:

-

Rapid Ramp (Optional, for unknown samples): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find an approximate range. A new sample must be used for the accurate determination.

-

Accurate Determination:

-

Set the starting temperature of the apparatus to at least 10 °C below the expected melting point of 3-Chloro-5-fluorobenzaldehyde (e.g., set start to 30 °C).

-

Set the heating ramp rate to 1 °C/min as prescribed by USP for official methods.[4][6] This slow rate is critical to allow for thermal equilibrium between the heating block, the capillary, and the sample.

-

Insert the packed capillary tube into the heating block.

-

Observe the sample closely through the magnifying lens.

-

Record Temperature T1: The temperature at which the first drop of liquid is observed. This is the onset of melting.

-

Record Temperature T2: The temperature at which the last solid crystal disappears, and the sample is completely liquid. This is the clear point.

-

The melting range is reported as T1 - T2.

-

-

-

Post-Analysis:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube, as thermal decomposition may have occurred.

-

Caption: Standard workflow for capillary melting point determination.

Factors Influencing the Melting Point of 3-Chloro-5-fluorobenzaldehyde

An observed melting point that deviates from the expected 40-44 °C range is a significant event that requires scientific investigation. The deviation is almost always a depression and broadening of the range, pointing to specific causal factors.

Chemical Purity: The Primary Determinant

The presence of soluble impurities is the most common reason for a depressed and broadened melting range. A mixture of two compounds (the target molecule and an impurity) will have a lower melting point than the pure target compound, a phenomenon known as eutectic behavior.

-

Potential Impurities from Synthesis: A plausible synthesis of 3-Chloro-5-fluorobenzaldehyde involves the oxidation of 3-chloro-5-fluorotoluene. Potential impurities arising from this process could include:

-

Unreacted Starting Material: Residual 3-chloro-5-fluorotoluene.

-

Over-oxidation Product: 3-Chloro-5-fluorobenzoic acid. The aldehyde group is susceptible to air oxidation.

-

Isomeric Impurities: Depending on the synthetic route of the starting material, isomeric chlorofluorotoluenes could lead to isomeric benzaldehyde impurities.

-

-

ICH Guidelines: The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the identification and qualification of impurities in new drug substances, underscoring the regulatory importance of this analysis.[7]

Analytical Technique: The Role of the Scientist

Even with a pure sample, improper technique can lead to erroneous results.

-

Heating Rate: A heating rate faster than 1-2 °C per minute will cause the temperature of the heating block to rise faster than the temperature of the sample.[6] This thermal lag results in the observation of a melting range at a temperature artificially higher than the true melting point.

-

Sample Packing: A loosely packed sample or a sample column that is too large will not heat uniformly, leading to a broad melting range.

-

Thermometer Calibration: An uncalibrated thermometer or temperature probe will provide systematically incorrect temperature readings. Regular calibration against certified standards is essential.[4]

Physical Form: The Impact of Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[8] Different polymorphs of the same compound can have different melting points, solubilities, and stabilities. While one polymorph is thermodynamically stable at a given temperature, metastable forms can also exist. The observation of a different, sharp melting point could indicate the presence of a different polymorph.

Caption: Key factors influencing melting point measurement.

A System of Validation: Integrating Melting Point with Other Analytical Techniques

While the melting point is a powerful indicator, it should not be used in isolation. For unequivocal identification and purity assessment, it must be integrated with other analytical techniques in a self-validating system.

-

Spectroscopy (FTIR & NMR):

-

FTIR: An Infrared spectrum will confirm the presence of key functional groups: the aldehyde C=O stretch (approx. 1705 cm⁻¹), aldehyde C-H stretches (approx. 2850 and 2750 cm⁻¹), and aromatic C=C stretches.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the chemical structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring. This is the definitive technique for structural elucidation and isomer differentiation.

-

-

Chromatography (GC or HPLC): High-performance liquid chromatography or gas chromatography can separate and quantify impurities with high resolution, providing a precise measure of the sample's purity that corroborates the melting point data. An impurity detected by HPLC at 0.5% would be expected to cause a noticeable depression and broadening of the melting range.

Conclusion: From a Simple Value to a Pillar of Quality

The melting point of 3-Chloro-5-fluorobenzaldehyde, correctly determined to be in the range of 40-44 °C, is far more than a physical descriptor. It is a rapid, reliable, and cost-effective measure of purity and identity. When performed according to established protocols like those in USP <741> and interpreted with a sound understanding of the underlying physicochemical principles, melting point determination becomes an indispensable tool in the arsenal of the research and drug development professional. By integrating this fundamental measurement into a comprehensive analytical workflow, scientists can ensure the quality, consistency, and integrity of the chemical entities that form the foundation of modern medicine.

References

-

United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia.

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from

-

USP-NF. (n.d.). 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. Retrieved from

-

Giani, S. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Mettler-Toledo AG. Retrieved from

-

BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from

-

BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from

-

International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from

-

International Council for Harmonisation. (n.d.). Official web site. Retrieved from

-

Wikipedia. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from

-

Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved from

-

PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from

-

Google Patents. (n.d.). CN101735028A - Oxidation preparation method of fluorobenzaldehyde. Retrieved from

-

Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from

-

BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. Retrieved from

-

YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from

-

LibreTexts Chemistry. (2022). 6.1C: Melting Point Theory. Retrieved from

-

PubChem. (n.d.). 3-Chlorobenzaldehyde. Retrieved from

-

ChemicalBook. (n.d.). 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum. Retrieved from

-

BenchChem. (2025). A Comparative Guide to the FTIR Analysis of 3-Cyanobenzaldehyde and its Analogs. Retrieved from

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloro-5-fluorobenzaldehyde 90390-49-1. Retrieved from

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from

-

Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from

-

Fluke. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities?. Retrieved from

Sources

- 1. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. thinksrs.com [thinksrs.com]

- 5. â©741⪠Melting Range or Temperature [doi.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-Chloro-5-fluorobenzaldehyde boiling point

An In-depth Technical Guide to the Boiling Point of 3-Chloro-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluorobenzaldehyde is a key substituted aromatic aldehyde whose utility as a building block in the synthesis of pharmaceuticals and agrochemicals is of significant interest.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, and process scale-up. This guide provides a detailed analysis of the boiling point of 3-Chloro-5-fluorobenzaldehyde, contextualizing its predicted value with experimental considerations. We will delve into the structural factors influencing this property, present a robust protocol for its experimental determination under vacuum, and discuss its implications for purification and handling.

Introduction and Physicochemical Profile

3-Chloro-5-fluorobenzaldehyde (CAS No. 90390-49-1) is a disubstituted benzaldehyde derivative. The presence of both chlorine and fluorine atoms on the aromatic ring, in conjunction with the reactive aldehyde functional group, makes it a versatile intermediate for creating complex molecular architectures, particularly in the development of fluorinated compounds which often exhibit enhanced biological activity and improved pharmacokinetic properties.[1]

Accurate knowledge of physical constants, such as the boiling point, is critical for researchers. This parameter directly informs the selection of appropriate purification techniques (e.g., distillation), dictates reaction conditions to prevent unwanted evaporation or decomposition, and is essential for safety assessments and process modeling in drug development.

Core Physicochemical Data

The fundamental properties of 3-Chloro-5-fluorobenzaldehyde are summarized below. It is crucial to note that the boiling point is a predicted value derived from computational models, as experimental data is not prominently available in the literature.

| Property | Value | Source(s) |

| CAS Number | 90390-49-1 | [1][2] |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 40 - 44 °C | [1] |

| Boiling Point | 202.9 ± 20.0 °C (Predicted) | [3][4] |

| Solubility | Soluble in Methanol | [3][4] |

Analysis of the Boiling Point

The predicted boiling point of approximately 203°C places 3-Chloro-5-fluorobenzaldehyde in the category of relatively high-boiling organic compounds. This is a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Molecular Weight: With a molecular weight of 158.56 g/mol , the molecule exhibits significant London dispersion forces, which are temporary attractive forces that increase with molecular size and surface area.

-

Dipole-Dipole Interactions: The molecule is highly polar. The electronegative oxygen, chlorine, and fluorine atoms create a substantial permanent dipole moment. The C=O bond of the aldehyde group and the C-Cl and C-F bonds are the primary contributors. These strong dipole-dipole interactions require considerable thermal energy to overcome, leading to a high boiling point.

-

Structural Comparison: For context, the boiling point of unsubstituted benzaldehyde is approximately 179°C. The addition of halogen atoms, particularly chlorine, increases the molecular weight and polarizability, thus elevating the boiling point. For example, 3-chlorobenzaldehyde has a reported boiling point of around 213-214°C. The interplay of chlorine and fluorine in the 3,5-disubstituted pattern results in the predicted value of ~203°C.

Given that many complex organic molecules can be sensitive to thermal degradation, direct distillation at atmospheric pressure may not be the ideal method for purification. The high temperature required could lead to decomposition or polymerization of the aldehyde.

Experimental Workflow: Synthesis, Purification, and Boiling Point Determination

A robust experimental plan is self-validating. The following workflow illustrates the logical progression from synthesis to the rigorous determination of the boiling point, a critical parameter for ensuring the purity of the final compound.

Caption: Experimental workflow from synthesis to final boiling point determination.

Hypothetical Synthesis and Purification Overview

While various synthetic routes exist, a common approach could involve the oxidation of 3-chloro-5-fluorotoluene or the formylation of a suitable precursor. Following the reaction, a standard aqueous work-up would yield the crude product. Given its predicted high boiling point and solid nature at room temperature, purification via vacuum distillation is the method of choice to remove non-volatile impurities or residual starting materials without causing thermal decomposition.[5]

Protocol for Boiling Point Determination via Vacuum Distillation

This protocol describes a self-validating system for purifying the compound while simultaneously and accurately measuring its boiling point at a reduced pressure.

Objective: To purify crude 3-Chloro-5-fluorobenzaldehyde and determine its boiling point under vacuum.

Materials:

-

Crude 3-Chloro-5-fluorobenzaldehyde

-

Round-bottom flask (distilling flask)

-

Short-path distillation head with thermometer adapter

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 250°C)

-

Vacuum pump and tubing

-

Manometer (vacuum gauge)

-

Heating mantle with stirrer

-

Magnetic stir bar

-

Inert gas source (Nitrogen or Argon)

Methodology:

-

Preparation:

-

Ensure all glassware is meticulously dried to prevent contamination with water.

-

Place the crude 3-Chloro-5-fluorobenzaldehyde and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full to prevent bumping.[5]

-